molecular formula C8H11BO3 B1586407 3-Ethoxyphenylboronic acid CAS No. 90555-66-1

3-Ethoxyphenylboronic acid

Cat. No. B1586407
CAS RN: 90555-66-1
M. Wt: 165.98 g/mol
InChI Key: CHCWUTJYLUBETR-UHFFFAOYSA-N
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Description

3-Ethoxyphenylboronic acid is a boronic acid derivative with the linear formula C2H5OC6H4B(OH)2 . It is a useful research reagent for the synthesis of biologically active molecules .


Synthesis Analysis

3-Ethoxyphenylboronic acid is a reactant involved in various reactions such as cyanation for the synthesis of aromatic and vinyl nitriles, microwave-assisted palladium-catalyzed arylation of resin supported pyrazinones, and copper-mediated N- and O-arylations .


Molecular Structure Analysis

The molecular structure of 3-Ethoxyphenylboronic acid is represented by the linear formula C2H5OC6H4B(OH)2 . It has a molecular weight of 165.98 .


Chemical Reactions Analysis

3-Ethoxyphenylboronic acid is involved in various chemical reactions. For instance, it is used in cyanation for the synthesis of aromatic and vinyl nitriles, microwave-assisted palladium-catalyzed arylation of resin supported pyrazinones, and copper-mediated N- and O-arylations .


Physical And Chemical Properties Analysis

3-Ethoxyphenylboronic acid is a solid substance . It has a melting point of 139-146 °C . The compound’s SMILES string is CCOc1cccc(c1)B(O)O .

Scientific Research Applications

1. Supramolecular Assemblies

Phenylboronic acids, including derivatives like 3-ethoxyphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonds between heteroatoms and the boronic acid group, contributing to the development of new materials with unique properties (Pedireddi & Seethalekshmi, 2004).

2. Crystal Structure Engineering

3-Ethoxyphenylboronic acid and its analogs have been studied for their influence on crystal structures. These studies aim to design boronic acids with monomeric structures, which are crucial building blocks in crystal engineering. Different types of interactions within these molecular structures open up new possibilities in materials science and nanotechnology (Cyrański et al., 2012).

3. Organic Synthesis and Catalysis

In organic synthesis, compounds like 3-ethoxyphenylboronic acid are used in reactions such as the Rhodium-catalyzed annulation, where they react with alkynes and strained alkenes to produce complex organic molecules. This application is significant in the field of synthetic chemistry for creating novel compounds (Miura & Murakami, 2005).

4. Biomedical Applications

Phenylboronic acids, including 3-ethoxyphenylboronic acid derivatives, have been explored for their potential in biomedical applications, such as in drug delivery systems. Their unique properties, such as glucose sensitivity, make them suitable for designing responsive drug delivery mechanisms (Zhao et al., 2013).

5. Experimental Oncology

Studies have shown that phenylboronic acid derivatives, including those related to 3-ethoxyphenylboronic acid, exhibit antiproliferative properties against cancer cells. They induce apoptosis and cell cycle arrest, making them promising agents in the field of experimental oncology (Psurski et al., 2018).

6. Polymer and Materials Science

Phenylboronic acids are used in the synthesis of stimuli-responsive polymers. These polymers, which can respond to changes in factors like pH and glucose levels, have potential applications in smart materials and bioengineering (Jin et al., 2010).

Safety And Hazards

3-Ethoxyphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for 3-Ethoxyphenylboronic acid are not explicitly mentioned in the available resources, boronic acids, in general, are increasingly utilized in diverse areas of research . This suggests that 3-Ethoxyphenylboronic acid could potentially find new applications in the future.

properties

IUPAC Name

(3-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCWUTJYLUBETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378775
Record name 3-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyphenylboronic acid

CAS RN

90555-66-1
Record name 3-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
K Selvakumar, A Zapf, A Spannenberg… - … –A European Journal, 2002 - Wiley Online Library
… As shown in Table 3, the coupling of 4-(N,N-diethylamino)benzenediazonium tetrafluoroborate with phenylboronic acid and 3-ethoxyphenylboronic acid proceeds efficiently even in the …
L Sun, N Tran, C Liang, F Tang, A Rice… - Journal of medicinal …, 1999 - ACS Publications
… 0.7 mmol) was added to a mixture of 4.2 g (25.3 mmol) of 3-ethoxyphenylboronic acid, 5.0 g (22.7 mmol) of 5-bromo-2-fluoronitrobenzene and 22 mL of 2 M sodium carbonate solution …
Number of citations: 341 pubs.acs.org
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
M Jia, Y Pan, J Zhou, M Zhang - Food Chemistry, 2021 - Elsevier
… , 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES), PA, APA, NPA, 4-formylphenylboronic acid (FPA), 3,4-difluorophenylboronic acid (DFPA), 3-ethoxyphenylboronic acid (…
Number of citations: 37 www.sciencedirect.com
AS Abdelsamie, E Bey, N Hanke, M Empting… - European Journal of …, 2014 - Elsevier
… Reduction of the nitro-group with stannous chloride dihydrate yielded amine 6a which was submitted to a Suzuki reaction with 3-ethoxyphenylboronic acid. The resulting compound 6 …
Number of citations: 11 www.sciencedirect.com
BK Singh, P Appukkuttan, S Claerhout, VS Parmar… - Organic …, 2006 - ACS Publications
Optimized conditions for the decoration of the 2(1H)-pyrazinone scaffold were developed by applying the Chan−Lam protocol. It was demonstrated that this Cu(II)-mediated cross-…
Number of citations: 91 pubs.acs.org
C Deleuze-Masquefa, G Moarbess, S Khier… - European journal of …, 2009 - Elsevier
New imidazo[1,2-a]quinoxaline analogues have been synthesized in good yields via a bimolecular condensation of 2-imidazole carboxylic acid, followed by a coupling with ortho-…
Number of citations: 67 www.sciencedirect.com
LD Turner, CH Trinh, RA Hubball… - Journal of Medicinal …, 2021 - ACS Publications
Fibroblast growth factor receptors (FGFRs) are implicated in a range of cancers with several pan-kinase and selective-FGFR inhibitors currently being evaluated in clinical trials. Pan-…
Number of citations: 16 pubs.acs.org
D Karlsson, A Fallarero, G Brunhofer, P Guzik… - European journal of …, 2012 - Elsevier
In this contribution, a chemical collection of aromatic compounds was screened for inhibition on butyrylcholinesterase (BChE)’s hydrolase activity using Ellman’s reaction. A set of …
Number of citations: 34 www.sciencedirect.com
ASA Ahmed - 2013 - publikationen.sulb.uni-saarland.de
… Reduction of the nitro-group with stannous chloride dihydrate gave amine 6a which was submitted to a Suzuki reaction with 3ethoxyphenylboronic acid. The resulting compound 6 was …

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